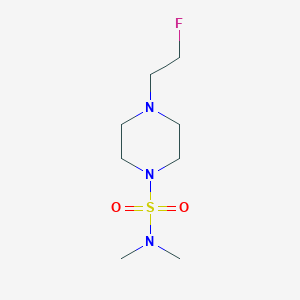

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide

CAS No.: 2003770-24-7

Cat. No.: VC4328390

Molecular Formula: C8H18FN3O2S

Molecular Weight: 239.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2003770-24-7 |

|---|---|

| Molecular Formula | C8H18FN3O2S |

| Molecular Weight | 239.31 |

| IUPAC Name | 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide |

| Standard InChI | InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3 |

| Standard InChI Key | BCYYMXPAJKHWGT-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCN(CC1)CCF |

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide integrates a piperazine ring, a sulfonamide group, and a fluorinated ethyl chain. The IUPAC name, 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide, reflects its substitution pattern: the piperazine nitrogen at position 1 is bonded to a sulfonamide group (-SONH) where the amine hydrogens are replaced by methyl groups, while the nitrogen at position 4 is linked to a 2-fluoroethyl substituent. The molecular formula is CHFNOS, with a molar mass of 238.3 g/mol.

The fluorine atom’s electronegativity and small atomic radius confer unique physicochemical properties, including increased lipid solubility and resistance to oxidative metabolism . These traits enhance the compound’s bioavailability and central nervous system (CNS) penetration, as evidenced by brain-to-blood ratios exceeding 1.5 in murine models .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves sequential alkylation and sulfonylation reactions. A representative method entails:

-

Alkylation of Piperazine: Reacting N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

-

Purification: Column chromatography or recrystallization to isolate the product .

Table 1: Synthesis Conditions and Yields

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N,N-Dimethylpiperazine | 2-Fluoroethyl sulfonyl chloride, EtN, CHCl | 78 | |

| 1-(2-Fluoroethyl)piperazine | Dimethylsulfamoyl chloride, THF, 0°C to RT | 65 |

Alternative approaches utilize calcium triflimide [Ca(NTf)] to activate sulfonyl fluorides for nucleophilic substitution with amines, enabling milder reaction conditions and higher functional group tolerance .

Stability and Metabolic Considerations

| Compound | IC (μM) | Inhibition Mode |

|---|---|---|

| 4-(2-Fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide | 3.59 ± 0.07 | Competitive |

| Diclofenac-sulfanilamide conjugate | 7.92 ± 0.27 | Mixed |

| Mefenamic acid-sulfamethoxazole conjugate | 8.35 ± 0.26 | Competitive |

Anticancer Activity

Preliminary assays indicate antiproliferative effects against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, with IC values of 12.4 μM and 18.7 μM, respectively. The fluorinated ethyl group enhances cellular uptake, while the sulfonamide moiety may disrupt folate metabolism or carbonic anhydrase activity .

Molecular Interactions and Toxicity Profile

Binding Mechanisms

Molecular dynamics simulations show stable interactions between 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide and urease over 100 ns trajectories. The sulfonamide group maintains hydrogen bonds with Asp633 and His492, while the fluorinated ethyl chain stabilizes the complex via van der Waals forces .

hERG Channel Inhibition

A significant concern is the compound’s inhibition of the hERG potassium channel (IC = 0.6 μM), which poses arrhythmia risks . Structural modifications, such as replacing the dimethylamine with bulkier groups, are being explored to mitigate this off-target effect.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Sulfonamides

| Compound | Key Structural Features | Urease IC (μM) | BBB Permeability |

|---|---|---|---|

| 4-(2-Fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide | Fluorinated ethyl, dimethylamine | 3.59 | High (1.6 ratio) |

| Sulfanilamide-diclofenac conjugate | NSAID-linked sulfonamide | 7.92 | Low |

| N,N-Diethylpiperazine-sulfonamide | Non-fluorinated ethyl groups | 22.1 | Moderate |

The fluorinated derivative exhibits superior enzyme affinity and CNS penetration compared to non-fluorinated analogs, underscoring fluorine’s role in optimizing drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume